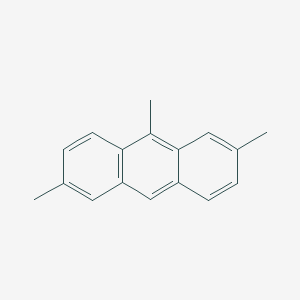

2,6,9-Trimethylanthracene

Description

Contextualizing Trimethylanthracenes within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. wikipedia.orgchemistry-matters.com These compounds, which consist exclusively of carbon and hydrogen, are planar molecules and are typically colorless or pale yellow-green solids. wikipedia.orgdcceew.gov.au PAHs are formed through the incomplete combustion of organic materials such as coal, oil, wood, and tobacco. dcceew.gov.auepa.gov They are found naturally in fossil fuels like coal and crude oil. wikipedia.orgepa.gov The simplest PAH is naphthalene (B1677914), with two fused rings, followed by three-ring structures like anthracene (B1667546) and phenanthrene. wikipedia.org

Anthracene, with the chemical formula C₁₄H₁₀, is a solid PAH made up of three linearly fused benzene (B151609) rings. wikipedia.orgnumberanalytics.com This planar structure allows for effective π-π stacking interactions between molecules, contributing to its electronic properties and stability. frontiersin.org The carbon atoms in anthracene are sp² hybridized, creating a conjugated system of double and single bonds that enhances its electrical conductivity and light absorption capabilities. frontiersin.org

Alkylated PAHs (APAHs) are derivatives of PAHs that have one or more alkyl groups attached to the aromatic rings. nih.gov These compounds are often found in higher concentrations in the environment than their parent PAHs and can exhibit different physical and chemical properties. nih.govacs.org Trimethylanthracenes are a subset of APAHs, specifically isomers of anthracene that have three methyl groups substituted at various positions on the anthracene core.

Historical Development of Alkylated Anthracene Research

The study of anthracene dates back to 1832, when it was first isolated from coal tar by French chemists Jean-Baptiste Dumas and Auguste Laurent. wikipedia.orgnumberanalytics.com Early research focused on understanding its fundamental chemical properties and its role as a component of coal tar. numberanalytics.com Over time, the investigation into anthracene and its derivatives expanded significantly, revealing their versatility in various chemical syntheses. numberanalytics.com

The development of synthetic methods for anthracene derivatives has been a continuous area of research. Traditional methods for creating these compounds, such as Friedel-Crafts reactions, Diels-Alder cycloadditions, and oxidative photocyclization, have been known for a long time but often come with limitations like harsh reaction conditions and low selectivity. frontiersin.orgslideshare.netnih.gov The Friedel-Crafts alkylation, for instance, involves introducing an alkyl group onto the anthracene ring using an alkyl halide and a Lewis acid catalyst. numberanalytics.com

Research into alkylated anthracenes has been driven by the need to modify the properties of the parent anthracene molecule for specific applications. The synthesis of polysubstituted anthracenes has often been achieved through methods like the cyclodehydration of specific organic molecules or the reduction of corresponding anthraquinones. cdnsciencepub.com However, these classical methods can be prone to side reactions and may result in mixtures that are difficult to purify. cdnsciencepub.com More recent advancements have focused on transition metal-catalyzed reactions to achieve more efficient and selective synthesis of anthracene scaffolds. frontiersin.orgnih.gov The synthesis of specific trimethylanthracene isomers, such as 2,3,6-trimethylanthracene, has been documented in the chemical literature. rsc.org

Significance and Specific Research Interests in 2,6,9-Trimethylanthracene

This compound is a specific isomer of trimethylanthracene with the chemical formula C₁₇H₁₆. molbase.comnih.gov The interest in specific alkylated anthracenes like this compound stems from the desire to understand how the position and number of alkyl substituents influence the molecule's properties and reactivity. The substitution pattern on the anthracene core can significantly affect its electronic and steric characteristics.

Research into substituted anthracenes has explored their potential in various applications. For example, the steric effects of substituents on photochemical reactions, such as [4+4]-photocycloaddition, have been a subject of investigation. researchgate.net Studies have examined the reactivity of various substituted anthracenes, including 2,9,10-trimethylanthracene, in these cycloaddition reactions. researchgate.net

The synthesis of specific isomers like this compound is often a multi-step process. For instance, a precursor to a related compound, 2-chloro-6,9,10-trimethylanthracene, is 2-chloro-6-methylanthraquinone. researchgate.nettandfonline.com The synthesis of methylated anthracenes has also been pursued to study their properties, such as their 13C nuclear magnetic resonance (NMR) spectra, which provides insights into their electronic structure. cdnsciencepub.com

While some dimethylanthracenes have been studied for their biological activity, early research on 2,9,10-trimethylanthracene did not find it to be carcinogenic under the tested conditions. aacrjournals.org The primary research interest in this compound and other methylated anthracenes lies in fundamental chemical research, including the study of structure-property relationships, reaction mechanisms, and the development of new synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65734-36-3 |

|---|---|

Molecular Formula |

C17H16 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2,6,9-trimethylanthracene |

InChI |

InChI=1S/C17H16/c1-11-5-7-16-13(3)17-9-12(2)4-6-14(17)10-15(16)8-11/h4-10H,1-3H3 |

InChI Key |

YJIDPNWQFFOMRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C)C |

Origin of Product |

United States |

Synthetic Strategies and Reaction Pathways for 2,6,9 Trimethylanthracene

Established Methodologies for Methylated Anthracene (B1667546) Synthesis

The preparation of methylated anthracenes relies on several foundational synthetic routes. These methods, while generally applicable, can sometimes be limited by harsh reaction conditions, low yields, and the formation of difficult-to-separate isomeric mixtures. cdnsciencepub.com

A common strategy for synthesizing the anthracene skeleton involves the acid-catalyzed cyclodehydration of o-benzylbenzoic acids. cdnsciencepub.comopen.ac.uk This intramolecular Friedel-Crafts-type reaction forms the central ring of the anthracene system. However, these cyclodehydrations often require vigorous conditions, such as high temperatures or strong acids like sulfuric acid or polyphosphoric acid, which can lead to side reactions like phenonium ion rearrangements, alkyl group migrations, and dealkylations. cdnsciencepub.comopen.ac.uk These side reactions frequently result in low yields and complex product mixtures that are challenging to purify. cdnsciencepub.com

A milder and often higher-yielding alternative involves the cyclodehydration of o-benzylbenzoic acids to form anthrones, which are valuable synthetic intermediates. cdnsciencepub.com This can be achieved under less stringent conditions (e.g., 80% sulfuric acid at 0°C), minimizing rearrangements. cdnsciencepub.com The resulting anthrones can then be converted to the desired anthracenes through a two-step process: reduction by complex metal hydrides to a 9,10-dihydro-9-anthranol, followed by a mild acid-catalyzed dehydration. cdnsciencepub.com For instance, 2-benzylbenzoic acids can undergo smooth cyclization using triflic acid, followed by reductive dehydration with sodium borohydride (B1222165) to yield anthracenes. sorbonne-universite.fr

Another widely used method for preparing methylated anthracenes is the reduction of the corresponding methylanthraquinones. cdnsciencepub.comsfu.ca Anthraquinones are often more accessible synthetically than the anthracenes themselves. The reduction of the quinone moiety to the aromatic anthracene can be accomplished using various reagents.

Common reduction methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) in a suitable solvent such as tetrahydrofuran (B95107) (THF) can achieve near-quantitative yields.

Zinc Dust: Reduction with zinc dust in an acidic or basic medium is a cost-effective alternative. oup.com For example, 2-methylanthraquinone (B1664562) can be reduced with zinc dust in an aqueous sodium hydroxide (B78521) solution. oup.com

Raney Nickel: This catalyst can also be employed for the reduction of anthraquinones and their derivatives. ias.ac.in

Aluminum Powder and Sulfuric Acid: This combination has been used for the reduction of substituted anthraquinones, such as 2-methylanthraquinone, to the corresponding anthrone (B1665570). rsc.org

The choice of reducing agent can influence the final product and yield. While effective, some methods like the use of zinc dust generate stoichiometric amounts of metal waste.

Table 1: Comparison of Reduction Methods for Anthraquinones

| Reducing Agent/System | Precursor Example | Product | Typical Conditions | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenation (Pd/C) | 2-Methylanthraquinone | 2-Methylanthracene | 5% Pd/C, THF, 80°C, 50 psi H₂ | High, near-quantitative yields | Requires specialized pressure equipment | |

| Zinc Dust / Acetic Acid | 2-Methylanthraquinone | 2-Methylanthracene | Zinc dust, acetic acid | Cost-effective | Produces stoichiometric zinc waste, requires pH control | |

| Zinc Dust / NaOH | 2-Methylanthraquinone | 2-Methylanthracene | Zinc dust, aqueous NaOH, toluene | Effective for specific substrates | Can lead to over-reduction if not controlled | oup.com |

| Aluminum Powder / H₂SO₄ | 2-Methylanthraquinone | 3-Methyl-9-anthrone | Concentrated H₂SO₄ | Access to anthrone intermediates | Laborious workup, potentially low yields of pure product | rsc.org |

The Bradsher-Cook reaction, a classic method for forming polycyclic aromatic hydrocarbons, involves the acid-catalyzed cyclodehydration of diarylmethanols. Modified versions of this route are employed for synthesizing substituted anthracenes. For instance, 2,7,9-trimethylanthracene has been prepared via a modified Bradsher route. cdnsciencepub.com

A modern variation involves the indium-catalyzed reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes or ketones. beilstein-journals.org This Bradsher-type reaction allows for the synthesis of anthracenes bearing various substituents in excellent yields under the catalysis of indium(III) triflate (In(OTf)₃). beilstein-journals.org Another modification utilizes a Friedel-Crafts type intramolecular cyclization involving O-protected ortho-acetal diarylmethanols as reactants to build the anthracene system. icm.edu.pl This strategy offers a versatile tool for creating polycyclic aromatic hydrocarbons. icm.edu.pl

Targeted Synthesis of 2,6,9-Trimethylanthracene and its Isomers

The synthesis of a specific isomer like this compound requires regioselective control, either by directing the placement of methyl groups onto a pre-formed anthracene core or by constructing the tricycle from specifically substituted precursors.

Direct methylation of the anthracene core via electrophilic aromatic substitution, such as Friedel-Crafts alkylation, can introduce methyl groups. However, controlling the regioselectivity of this reaction to obtain a single trimethylated isomer is challenging due to the similar reactivity of several positions on the anthracene ring. The methyl group tends to preferentially attach to the β-position (C2) due to a combination of steric and electronic factors.

A more controlled approach involves the functionalization of anthrones. Anthrones can be alkylated at the C10 methylene (B1212753) group through base catalysis. cdnsciencepub.com Subsequent reduction and dehydration can then yield 9-alkylated anthracenes. cdnsciencepub.com Alternatively, Grignard reagents can add to the carbonyl group of an anthrone, and subsequent dehydration leads to 9-substituted anthracenes. cdnsciencepub.comoup.com This latter route was employed in the synthesis of 2,7,9-trimethylanthracene. cdnsciencepub.com

Building the this compound framework from specifically designed precursors offers superior regiochemical control. This bottom-up approach ensures the methyl groups are in the desired positions from the outset.

One documented pathway involves the preparation of 2-chloro-6-methylanthraquinone as a key intermediate. researchgate.nettandfonline.com This precursor can then be further functionalized. For example, it serves as a precursor for the synthesis of 2-chloro-6,9,10-trimethylanthracene. researchgate.nettandfonline.com Although this specific compound is not the target molecule, the strategy highlights the use of a pre-functionalized anthraquinone (B42736) to control the substitution pattern. The synthesis of the required 2,6-dimethylanthraquinone, a likely precursor, has been definitively established. epa.gov This anthraquinone could then potentially be converted to this compound through a Grignard reaction at the C9-carbonyl, followed by reduction of the remaining carbonyl and dehydration, a strategy analogous to the synthesis of other 9-alkylated anthracenes. cdnsciencepub.com

Diels-Alder reactions also provide a powerful method for constructing the anthracene core with defined substitution. For instance, the reaction of a suitably substituted 1,3-butadiene (B125203) with naphthoquinone can generate the anthraquinone skeleton, which can then be reduced. sfu.caresearchgate.net To synthesize this compound, one could envision a strategy starting with a precursor like 2,6-dimethyl-1,4-naphthoquinone reacting with a methylated diene, or a related pathway to construct the corresponding 2,6,9-trimethylanthraquinone.

Derivatization from Anthracene-based Intermediates

One common strategy to synthesize substituted anthracenes involves the modification of pre-existing anthracene or anthraquinone cores. This approach is advantageous as it can provide a more direct route to the desired substitution pattern, provided a suitable starting material is available.

A prevalent method for obtaining substituted anthracenes is through the reduction of corresponding anthraquinones. beilstein-journals.org This method is particularly useful because the 9 and 10 positions of the anthracene core are protected as carbonyl groups, which directs electrophilic substitution to the outer rings. beilstein-journals.org For instance, the synthesis of 2,6-dialkoxyanthracenes has been achieved by a single-step reduction of the respective anthraquinones using reagents like zinc in pyridine (B92270) or sodium hydroxide. beilstein-journals.org A similar strategy could theoretically be applied to a 2,6,9-trimethylanthraquinone precursor, followed by reduction and methylation to yield this compound.

Another significant approach is the Friedel-Crafts reaction, which involves the alkylation or acylation of an aromatic ring. iitk.ac.inlibretexts.orgmt.com The Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes has proven to be an efficient method for preparing various anthracene derivatives. beilstein-journals.org For example, the reaction of certain arenes with phthalaldehyde has been shown to yield anthracene derivatives. beilstein-journals.org To synthesize this compound, a potential pathway could involve the Friedel-Crafts alkylation of a suitably substituted benzene (B151609) or naphthalene (B1677914) derivative, followed by cyclization to form the anthracene core. However, a major limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. libretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and has been employed in the synthesis of anthracene derivatives. nih.govsigmaaldrich.comcaltech.edu This reaction typically involves a conjugated diene and a dienophile. For instance, the reaction of 2,3-disubstituted 1,3-butadienes with naphthoquinone, followed by dehydrogenation, has been used to create substituted anthraquinones, which can then be reduced to the corresponding anthracenes. researchgate.net A hypothetical route to this compound could involve a Diels-Alder reaction between a diene bearing a methyl group and a substituted naphthoquinone, followed by further functionalization. The inherent regioselectivity of the Diels-Alder reaction on anthracene, which favors addition at the 9,10-positions, can be a challenge to overcome when functionalization of the outer rings is desired. nih.gov

Grignard reactions offer another avenue for the derivatization of anthracene intermediates. mnstate.eduwikipedia.org These reactions, utilizing organomagnesium halides, are excellent for forming new carbon-carbon bonds. mnstate.edu For example, a Grignard reagent could be used to introduce a methyl group onto an anthracene precursor containing a suitable electrophilic site, such as a ketone or an ester. The synthesis of 9-substituted anthracene derivatives has been achieved through various methods, including those employing Grignard-like reagents such as organozinc chlorides in Negishi coupling reactions. nih.gov

| Reaction Type | General Description | Potential Application for this compound Synthesis | Key Considerations |

| Reduction of Anthraquinones | Conversion of anthraquinones to anthracenes using reducing agents. beilstein-journals.org | Reduction of a 2,6,9-trimethylanthraquinone precursor. | Availability of the starting anthraquinone. |

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution to introduce alkyl groups. iitk.ac.inlibretexts.org | Step-wise alkylation of an anthracene or precursor molecule. | Control of regioselectivity and prevention of polyalkylation and carbocation rearrangements. libretexts.org |

| Diels-Alder Reaction | [4+2] cycloaddition to form a six-membered ring. nih.govsigmaaldrich.com | Reaction of a substituted diene with a dienophile to build the anthracene core. | Overcoming the natural preference for 9,10-addition. nih.gov |

| Grignard Reaction | Nucleophilic addition of an organomagnesium halide to an electrophile. mnstate.eduwikipedia.org | Introduction of methyl groups onto an anthracene scaffold. | Chemoselectivity in the presence of multiple reactive sites. nih.gov |

Challenges and Innovations in Trimethylanthracene Synthesis

The synthesis of specifically substituted polycyclic aromatic hydrocarbons (PAHs) like this compound is fraught with challenges, primarily centered around achieving regioselectivity. rsc.orgrsc.org However, ongoing innovations in synthetic methodology continue to provide new pathways to these complex molecules. chemistryviews.orgnih.govrsc.org

A primary challenge is controlling the position of incoming substituents on the anthracene core. As mentioned, Friedel-Crafts alkylations are prone to carbocation rearrangements and can be difficult to control, often leading to a mixture of isomers. libretexts.org Similarly, the inherent reactivity of the 9 and 10 positions of anthracene towards electrophilic attack and cycloaddition reactions makes selective functionalization of the outer rings a significant hurdle. nih.gov Directing substituents to the 2, 6, and 9 positions requires carefully designed synthetic routes that often involve protecting groups or the use of pre-functionalized starting materials.

Another challenge lies in the often harsh conditions required for some classical aromatic substitution reactions, which can lead to side reactions or decomposition of the desired product. The low solubility of many PAHs can also complicate purification processes. chemistryviews.org

Innovations in synthetic organic chemistry are addressing some of these challenges. Metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, have become powerful tools for the regioselective formation of carbon-carbon bonds in the synthesis of complex aromatic systems. beilstein-journals.orgnih.gov These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods. For example, a palladium-catalyzed Negishi coupling of aryl halides with organozinc chlorides has been reported for the synthesis of anthracene derivatives. nih.gov

The development of novel cyclization reactions is another area of innovation. rsc.org Intramolecular Friedel-Crafts cyclizations of appropriately designed precursors can provide a high degree of regiocontrol in the formation of the anthracene skeleton. beilstein-journals.org Furthermore, recent advancements have demonstrated that the regioselectivity of reactions like the Diels-Alder cycloaddition on anthracenes can be influenced by the electronic properties of substituents already present on the ring system, offering a potential strategy to direct reactions away from the central ring. nih.gov

Electrochemical synthesis has also emerged as a promising technique for the preparation of PAH thin films, offering a one-step method to synthesize and deposit these materials from oligophenyl precursors. chemistryviews.org While this has been demonstrated for unsubstituted PAHs, the extension to substituted systems could represent a significant innovation.

| Challenge | Description | Innovative Approach |

| Regioselectivity | Difficulty in controlling the position of substituents on the anthracene ring, particularly on the outer rings. | Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) for precise bond formation. beilstein-journals.orgnih.gov |

| Reaction Conditions | Harsh conditions of some classical methods can lead to side products or degradation. | Development of milder reaction protocols and catalysts. |

| Product Separation | Isomeric mixtures and low solubility can make purification difficult. | Chromatographic techniques and development of more selective reactions to minimize byproduct formation. |

| Multi-step Syntheses | Traditional routes can be lengthy and inefficient. | One-pot synthesis strategies and tandem reactions to increase efficiency. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,6,9 Trimethylanthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for the definitive structural confirmation of 2,6,9-trimethylanthracene, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aromatic and methyl protons. The interpretation of these chemical shifts is crucial for assigning each proton to its specific position on the anthracene (B1667546) core. The methyl protons at positions 2, 6, and 9 exhibit distinct singlet signals in the upfield region of the spectrum, typically between δ 2.5 and 3.1 ppm. The exact chemical shifts are influenced by the electronic effects of the anthracene ring system.

| Compound | Methyl Protons (ppm) | Aromatic Protons (ppm) | Reference Solvent |

|---|---|---|---|

| 2-Methylanthracene | 2.535 | 7.296 - 8.363 | CDCl₃ chemicalbook.com |

| 9-Methylanthracene | ~3.0 | ~7.4 - 8.3 | CDCl₃ chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies and Substituent Effects

The ¹³C NMR spectrum provides further structural confirmation by detailing the chemical environment of each carbon atom. The methyl carbons of this compound typically resonate in the upfield region of the spectrum. The aromatic carbons, including both protonated and quaternary carbons, appear in the downfield region, generally between δ 120 and 135 ppm.

The positions of the methyl groups significantly influence the chemical shifts of the surrounding aromatic carbons. This "substituent effect" can be predicted and analyzed to confirm the substitution pattern. For example, the carbons directly bonded to the methyl groups (C2, C6, C9) will experience a downfield shift, while the ortho and para carbons will be shielded and shifted slightly upfield. A study on methylated anthracenes demonstrated that methyl substituent effects can be used to predict ¹³C shieldings with a high degree of accuracy for anthracenes without peri-methyls. cdnsciencepub.com

| Compound | Methyl Carbons (ppm) | Aromatic Carbons (ppm) | Reference Solvent |

|---|---|---|---|

| 9-Methylanthracene | 14.5 | 124.8 - 131.7 | Not specified chemicalbook.com |

| 9,10-Dimethylanthracene | 14.0 | 124.7, 125.0, 128.9 | Not specified chemicalbook.com |

Application of Two-Dimensional NMR Techniques (e.g., HMBC, HMQC)

The HMQC (or HSQC) experiment correlates proton signals with the signals of the carbons to which they are directly attached, providing direct ¹H-¹³C one-bond correlations. libretexts.orgcolumbia.edu This allows for the definitive assignment of protonated carbons.

Electronic Absorption and Luminescence Spectroscopy

The electronic and photophysical properties of this compound are characterized by its distinct absorption and emission spectra, which are influenced by the extended π-conjugated system of the anthracene core and the methyl substituents.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of anthracene and its derivatives is characterized by a series of well-defined vibronic bands. For anthracene itself, these bands appear in the range of 300-380 nm. researchgate.netnist.gov The introduction of methyl groups, as in this compound, typically results in a slight red-shift (bathochromic shift) of these absorption bands. This is due to the electron-donating nature of the methyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO). The characteristic absorption peaks for anthracene derivatives are generally observed around 268, 357, 377, and 396 nm. mdpi.com

| Compound | λmax (nm) | Solvent |

|---|---|---|

| Anthracene | 356.2, 372, 392 | Cyclohexane researchgate.net |

| 9,10-Diphenylanthracene (Melt Crystal) | 268, 357, 377, 396 | Solid State mdpi.com |

| 9,10-Diphenylanthracene (Solution Crystal) | 268, 362, 382, 403, 438 | Solid State mdpi.com |

Fluorescence Emission Properties and Quantum Yields

Substituted anthracenes are known for their strong fluorescence. When excited with UV light, this compound is expected to exhibit a characteristic blue fluorescence. The emission spectrum typically shows a vibronic structure that is a mirror image of the absorption spectrum. The emission maxima for anthracene derivatives are often found in the range of 400-450 nm. rsc.org

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Anthracene itself has a quantum yield of approximately 0.27-0.36 in solution. The presence of methyl groups can influence the quantum yield. A theoretical study on blue-emitting anthracene derivatives suggests that reducing the electron density difference in the anthracenylene group can suppress radiationless transitions and thus enhance the quantum yield. rsc.org The quantum yield is an important parameter for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org

| Compound | Emission Maxima (nm) | Quantum Yield (ΦF) | Solvent |

|---|---|---|---|

| Anthracene | ~380, 400, 420 | 0.36 | Cyclohexane |

| Anthracene | Not specified | 0.27 | Ethanol |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups and elucidate the molecular structure of a compound by analyzing its interaction with infrared radiation. libretexts.orgmsu.edu When a molecule is exposed to IR radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. msu.edu For this compound, a detailed IR spectrum would reveal characteristic vibrational bands corresponding to the stretching and bending of its various bonds.

A hypothetical analysis would involve the assignment of observed absorption bands to specific vibrational modes. Key expected vibrational modes for this compound would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The methyl C-H stretching vibrations would be expected in the 2975-2850 cm⁻¹ range.

C=C Stretching: The aromatic ring C=C stretching vibrations would produce a series of bands in the 1620-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations would be observed in the "fingerprint region" (below 1500 cm⁻¹), providing structural information. The substitution pattern on the anthracene core would influence the specific frequencies of these bands.

Methyl Group Vibrations: The methyl groups would exhibit characteristic symmetric and asymmetric bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

A data table summarizing these expected vibrational modes would be constructed upon obtaining experimental data.

Table 1: Hypothetical Infrared (IR) Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2975-2850 |

| Aromatic C=C Stretch | 1620-1450 |

| Methyl C-H Bend (asymmetric) | ~1460 |

| Methyl C-H Bend (symmetric) | ~1375 |

| Out-of-plane C-H Bend | 900-675 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. rigaku.comlibretexts.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

For this compound, a single-crystal X-ray diffraction study would provide invaluable information about its solid-state architecture. Key parameters that would be determined include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Molecular Geometry: Precise bond lengths and angles of the anthracene core and the attached methyl groups.

Intermolecular Interactions: The analysis would reveal any significant intermolecular forces, such as π-π stacking or C-H···π interactions, which govern the packing of the molecules in the crystal.

Without experimental data, a table of crystallographic parameters for this compound cannot be generated.

Table 2: Illustrative X-ray Crystallographic Data Table for an Aromatic Compound

| Parameter | Value |

| Chemical Formula | C₁₇H₁₆ |

| Formula Weight | 220.31 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

| Z | (Value) |

Correlation of Spectroscopic Data with Molecular Conformation and Environment

The correlation of spectroscopic data with the molecular conformation and the local environment is a critical step in understanding the structure-property relationships of a molecule. sibran.ru The vibrational frequencies observed in an IR spectrum are sensitive to the molecule's conformation and any intermolecular interactions. sibran.ru For instance, changes in the planarity of the anthracene ring system due to steric hindrance from the methyl groups would be reflected in the IR spectrum.

Similarly, the solid-state conformation determined by X-ray crystallography provides a static picture of the molecule. This structural information can be used to interpret the spectroscopic data more accurately. For example, specific intermolecular interactions observed in the crystal structure, such as hydrogen bonding or π-stacking, can lead to shifts in the vibrational frequencies in the solid-state IR spectrum compared to the gas or solution phase.

A comprehensive analysis would involve comparing the experimental IR spectrum with theoretical calculations (e.g., using Density Functional Theory, DFT) based on the crystal structure. This would allow for a more precise assignment of the vibrational modes and a deeper understanding of how the molecular environment influences the spectroscopic properties of this compound.

Computational and Theoretical Investigations of 2,6,9 Trimethylanthracene’s Electronic Structure

Quantum Chemical Approaches for Electronic Structure Determination

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These approaches can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. researchgate.netstanford.edu Instead of computing the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. stanford.edu This approach is computationally more efficient than many wavefunction-based methods, making it suitable for larger molecules like substituted anthracenes. rsc.org

While DFT is a workhorse for ground-state properties, ab initio ("from the beginning") methods are often preferred for accurately describing electronic excited states, which are crucial for understanding photophysical properties like absorption and fluorescence. scribd.comarxiv.orgnih.gov These methods solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants.

Methods like Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies of excited states. osti.gov For instance, TD-DFT calculations can predict the UV-Visible absorption spectra of methylated anthracenes by determining the vertical transition energies from the ground state to various excited states. researchgate.netnih.gov More advanced and computationally intensive multi-reference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are employed when the electronic structure has significant multi-reference character, for example, near conical intersections which govern non-radiative decay pathways. stanford.edunih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and electronic stability. acs.org

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for Anthracene (B1667546) and a Methylated Analogue Data for illustrative purposes based on typical computational results for similar systems.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthracene | -5.95 | -1.85 | 4.10 |

| 9,10-Dimethylanthracene | -5.70 | -1.80 | 3.90 |

Steric and Electronic Perturbations Induced by Methyl Substituents

Methyl groups perturb the anthracene core through both electronic and steric effects.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect and hyperconjugation. This donation of electron density into the aromatic π-system increases the electron richness of the anthracene core. indexcopernicus.com This generally leads to a destabilization (increase in energy) of the HOMO, making the molecule easier to ionize. nih.gov The positions of the methyl groups are critical; substitution at the 9- and 10- (meso) positions has a more pronounced electronic effect on the frontier orbitals compared to substitution at other positions.

Steric Effects: When methyl groups are in close proximity, they can cause steric hindrance, leading to out-of-plane distortions of the anthracene framework. For example, peri-interactions (e.g., between methyl groups at positions 1 and 9) can force the molecule to deviate from planarity. cdnsciencepub.com In 2,6,9-trimethylanthracene, while there are no direct peri-interactions, the methyl group at the 9-position can influence the local geometry and potentially hinder the approach of reactants. calstatela.edu Steric effects can also influence molecular packing in the solid state and the conformational flexibility of the molecule in solution. Current time information in Berlin, DE.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, which serves as a powerful tool for structure verification. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. tandfonline.com

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT (e.g., at the B3LYP level of theory), it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. nih.govtandfonline.com These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). oregonstate.edu

For methylated anthracenes, calculated ¹³C and ¹H chemical shifts can be compared with experimental data to confirm structural assignments. cdnsciencepub.com A study on various methylated anthracenes demonstrated that while substituent effects are often additive, significant deviations occur in cases of strong steric interactions, such as between peri-methyl groups. cdnsciencepub.com The study also showed a rough correlation between calculated charge densities and experimental ¹³C shieldings. cdnsciencepub.com For this compound, computational prediction of its NMR spectrum would be invaluable for its unambiguous identification.

Table 2: Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in Anthracene and a Trimethylated Analogue Data extracted from Caspar et al. (1975) for Anthracene and 2,7,9-Trimethylanthracene in CDCl₃. cdnsciencepub.com

| Carbon Position | Anthracene (δ, ppm) | 2,7,9-Trimethylanthracene (δ, ppm) |

|---|---|---|

| C-2 | 125.6 | 134.1 |

| C-7 | 125.6 | 134.1 |

| C-9 | 126.3 | 129.8 |

| C-10 | 126.3 | 124.9 |

| C-4 | 128.1 | 127.3 |

| C-5 | 128.1 | 127.3 |

| C-4a | 131.6 | 130.4 |

| C-9a | 131.6 | 130.1 |

Photophysical and Photochemical Dynamics of 2,6,9 Trimethylanthracene

Excited State Processes and Energy Deactivation Pathways

Upon absorption of a photon, 2,6,9-trimethylanthracene is promoted to an electronically excited state. The subsequent deactivation of this excited state can occur through a variety of competing radiative and non-radiative pathways. nih.govcecam.orgnih.gov Understanding these processes is crucial for predicting the molecule's photochemical reactivity and its potential applications in areas such as photoredox catalysis and materials science. nih.gov

Singlet and Triplet State Characterization

The initial photoexcitation of this compound populates a short-lived singlet excited state (S1). From this state, the molecule can return to the ground state (S0) via fluorescence, a radiative process, or undergo internal conversion, a non-radiative decay. Alternatively, the singlet state can transition to a longer-lived triplet excited state (T1) through a process called intersystem crossing. libretexts.orgsci-hub.se The energy gap between the singlet and triplet states (ΔEST) is a critical parameter that influences the efficiency of intersystem crossing. rsc.org The triplet state is paramagnetic and its characterization often involves techniques like electron spin resonance (ESR) spectroscopy. sci-hub.se The properties of these excited states, including their lifetimes and energies, are fundamental to understanding the subsequent photochemical events.

The characterization of singlet and triplet states of anthracene (B1667546) derivatives is well-documented. For instance, the excited state dynamics of radical anions of cyanoanthracenes have been investigated, revealing very short lifetimes due to efficient non-radiative decay. nih.gov Computational studies on anthracene derivatives have also provided insights into the evolution of excited state properties and excimer formation. rsc.org

Intersystem Crossing and Fluorescence Quenching Mechanisms

Intersystem crossing (ISC) is a spin-forbidden transition between electronic states of different multiplicity, typically from a singlet to a triplet state. libretexts.org The efficiency of ISC can be enhanced by several factors, including the presence of heavy atoms and paramagnetic species. libretexts.org For many organic molecules, reducing the energy gap between the singlet and triplet excited states is an effective strategy to promote ISC. rsc.org In some cases, a radical-pair intersystem crossing (RP-ISC) mechanism can dominate the formation of the triplet state. rsc.org

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including dynamic quenching, static quenching, and energy transfer. libretexts.org Dynamic quenching involves a collision between the excited fluorophore and a quenching agent, leading to non-radiative deactivation. libretexts.org Static quenching, on the other hand, involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. libretexts.org Paramagnetic species like molecular oxygen are known to be efficient quenchers of fluorescence, often by promoting intersystem crossing to the triplet state. libretexts.orgrsc.org The quenching of anthracene fluorescence by various molecules, including conjugated dienes and indole (B1671886) derivatives, has been extensively studied. caltech.edunih.gov

Photoreactivity and Photocycloaddition Phenomena

The excited states of this compound are not only subject to photophysical decay but can also undergo chemical reactions. One of the most characteristic photoreactions of anthracenes is photocycloaddition, particularly the [4+4] cycloaddition. wikipedia.org

[4+4]-Photocycloaddition Reactions and Photodimerization Competitions

The [4+4] photocycloaddition is a light-induced reaction where two molecules, each contributing four pi-electrons, combine to form an eight-membered ring. wikipedia.org The photodimerization of anthracene was one of the earliest examples of this type of reaction. wikipedia.org For substituted anthracenes like this compound, both homo-dimerization (reaction with another molecule of the same kind) and cross-dimerization (reaction with a different anthracene derivative) are possible. researchgate.netsfu.ca These reactions are often reversible, with the dimer reverting to the monomers either thermally or photochemically. sfu.ca

The competition between these dimerization pathways can be influenced by various factors, including the specific substituents on the anthracene core. researchgate.net Research has shown that even with bulky peripheral substituents, photodimers can be formed in high yields. researchgate.netresearchgate.net In some cases, selective excitation of one reactant can lead to the exclusive formation of the cross-dimer. researchgate.netsfu.ca

| Reactant 1 | Reactant 2 | Product(s) | Selectivity | Reference |

| 2,3,6,7-tetraphenylanthracene | 2-phenylanthracene | Cross-dimer | Selective for cross-dimer when TPA is excited | researchgate.net |

| 2,3,6,7-tetraphenylanthracene | 9,10-dimethylanthracene | Cross-dimer | Exclusive formation of cross-dimer | researchgate.net |

| 2-phenylanthracene | 2-phenylanthracene | Homo-dimer | Capable of homo-dimerization | researchgate.net |

Influence of Steric Factors on Photoreaction Selectivity and Yields

The methyl groups on the this compound molecule exert significant steric influence on its photoreactivity. Steric hindrance can affect the rate of reaction and the stability of the resulting photodimer. sfu.ca It is a well-established principle that steric effects can control the selectivity of chemical reactions by slowing down undesired side reactions. researchgate.net

In the context of anthracene photodimerization, the size and position of substituents can dictate the diastereoselectivity (the preference for forming one diastereomer over another) of the reaction. researchgate.net For example, studies on 2,3-disubstituted anthracenes have shown a correlation between the steric size of the substituents and the ratio of anti to syn isomers formed. researchgate.net Generally, bulky groups tend to favor the formation of the less sterically hindered anti-dimer. researchgate.net However, attractive forces, such as London dispersion interactions, can sometimes lead to an increased amount of the syn isomer. researchgate.net The use of "orthogonal steric bulk" has been developed as a technique to control the dimerization process and yield a single cross-cyclomer photoproduct. sfu.ca

Intramolecular Photocycloadditions in Derivatives

While intermolecular photocycloadditions involve two separate molecules, intramolecular versions of this reaction can occur in molecules containing two anthracene moieties or an anthracene linked to another reactive group. These reactions can lead to the formation of complex, cage-like structures. researchgate.net The geometry of the linker connecting the two photoreactive units plays a crucial role in determining the feasibility and outcome of the intramolecular cycloaddition. researchgate.net

Intramolecular photocycloadditions have been studied in various systems, and the principles can be extended to derivatives of this compound. For instance, intramolecular [2+2] photocycloadditions of styrene (B11656) derivatives have been used to synthesize bicyclo[2.1.1]hexanes. organic-chemistry.org The efficiency and stereoselectivity of these intramolecular reactions can be remarkably high. nih.gov In some cases, the triplet state is involved, leading to either [4π + 2π] or [4π + 4π] cycloadducts depending on geometric constraints. researchgate.net

Exciplex and Excimer Formation Dynamics

Scientific literature available through extensive searches does not provide specific experimental or computational data regarding the exciplex and excimer formation dynamics of this compound.

While the formation of excimers (excited-state dimers) is a well-documented phenomenon for the parent molecule, anthracene, and various other derivatives, detailed kinetic and dynamic studies for the 2,6,9-trimethyl substituted variant are not present in the reviewed literature. Typically, excimer formation involves the association of an excited-state molecule with a ground-state molecule of the same species, leading to a red-shifted and broad fluorescence band compared to the monomer emission. The dynamics of this process, including formation and decay rates, are highly dependent on the specific molecular structure, concentration, solvent, and temperature.

Similarly, the formation of exciplexes (excited-state complexes with a different type of ground-state molecule) is a known deactivation pathway for excited anthracenes in the presence of suitable electron-donating or -accepting species. However, studies detailing the dynamics of such processes specifically involving this compound could not be located. Research on other anthracene derivatives indicates that the presence, position, and nature of substituents significantly influence the rates and efficiencies of both excimer and exciplex formation. For instance, studies on other substituted anthracenes show that steric hindrance and electronic effects of the substituent groups can greatly alter intermolecular interactions and excited-state energy levels, thereby affecting these dynamic processes. rsc.orgresearchgate.net

Wavelength Dependence and Quantum Yields of Photoreactions

There is a notable lack of specific data in the surveyed scientific literature concerning the wavelength dependence and quantum yields of photoreactions for this compound.

Photoreactions of anthracene and its derivatives, most notably [4+4] photodimerization, are fundamental processes in photochemistry. sfu.ca The efficiency of these reactions is quantified by the photochemical quantum yield (Φ), which is the number of molecules undergoing a specific reaction per photon absorbed. omlc.org This yield can be highly dependent on the excitation wavelength, solvent, and the presence of other substances (like oxygen).

While general principles of photochemistry suggest that the photoreactivity of this compound would be influenced by the absorption spectrum of the molecule, specific studies quantifying the quantum yields of its photoreactions (e.g., photodimerization or photooxidation) at different excitation wavelengths are not available. Research on other methylated anthracenes, such as 1,4,9-trimethylanthracene, has shown that they can undergo photodimerization, while others are more prone to photooxidation. lookchem.com For some anthracene derivatives, quantum yields for processes like photocyclization have been measured and shown to be significant. researchgate.net However, without specific experimental data for this compound, any discussion would be speculative and fall outside the scope of this focused article.

Reactivity and Mechanistic Aspects of 2,6,9 Trimethylanthracene Transformations

Electrophilic Aromatic Substitution Reactions (e.g., Sulphonation)

Pericyclic Reactions, including Diels-Alder Cycloadditions

Pericyclic reactions, particularly Diels-Alder [4+2] cycloadditions, are a hallmark of anthracene (B1667546) chemistry. numberanalytics.comwikipedia.orgsigmaaldrich.comdspmuranchi.ac.inencyclopedia.pubiitk.ac.in These reactions involve a conjugated diene reacting with a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.comiitk.ac.in Anthracene and its derivatives are potent dienes in these reactions. numberanalytics.comresearchgate.net

The Diels-Alder reaction is a concerted process, meaning it occurs in a single step through a cyclic transition state. wikipedia.orgiitk.ac.inwomengovtcollegevisakha.ac.inox.ac.uk The reaction is typically thermally allowed. wikipedia.org The regioselectivity of the Diels-Alder reaction with substituted anthracenes can be influenced by steric and electronic factors. nih.govconicet.gov.ar In many cases, cycloaddition occurs across the 9,10-positions of the anthracene core. nih.gov However, with sterically demanding substituents at the 9- and 10-positions, the reaction can be directed to the terminal rings. nih.govnih.gov For 2,6,9-trimethylanthracene, the presence of the methyl group at the 9-position would likely influence the regioselectivity of the cycloaddition.

Table 1: Examples of Diels-Alder Reactions with Substituted Anthracenes

| Anthracene Derivative | Dienophile | Product Type | Reference |

| 9-Chloroanthracene | 2-Acetamidoacrylate | meta and ortho isomers | orientjchem.org |

| 9-Nitroanthracene | Acrylic acid | Non-vicinal adduct predominates | orientjchem.org |

| 9,10-Diphenylanthracene | Dimethyl acetylenedicarboxylate | A-ring adduct | nih.gov |

This table illustrates the varied outcomes of Diels-Alder reactions depending on the substitution pattern of the anthracene core.

Oxidation Reactions and Formation of Hydroperoxides

Substituted anthracenes are susceptible to oxidation, which can proceed through various mechanisms, including photooxidation. researchgate.net The oxidation of dihydroanthracene derivatives can lead to the formation of hydroperoxides. google.com This process often involves the reaction with molecular oxygen, sometimes initiated by free-radical initiators. google.com The resulting hydroperoxides can be relatively stable or can undergo further reactions. nih.govsci-hub.sebeilstein-journals.org The presence of methyl groups, as in this compound, can influence the rate and selectivity of oxidation reactions. nih.gov For instance, studies on methylated benz[a]anthracenes have shown that methyl groups can enhance the rate of oxidation. nih.gov

Photooxidation of anthracenes can also lead to the formation of endoperoxides, which are [4+2] cycloadducts of singlet oxygen across the 9,10-positions. The stability of these endoperoxides is influenced by the substituents on the anthracene ring.

Alkylation, Acylation, and Halogenation Reactions

Alkylation, acylation, and halogenation are important functionalization reactions for aromatic compounds, including anthracene derivatives. nih.gov

Alkylation and Acylation: These reactions typically proceed via electrophilic substitution, where an alkyl or acyl group is introduced onto the aromatic ring. The regioselectivity is governed by the electronic effects of the existing substituents. For this compound, the electron-donating methyl groups would activate the ring towards these substitutions. In some cases, deprotonation of a methyl group can create a nucleophilic center that can react with electrophiles. rsc.org

Halogenation: The halogenation of anthracenes can also occur via electrophilic substitution. The reaction of substituted anthracenes with halogenating agents can lead to the introduction of halogen atoms at various positions on the ring system. sciencemadness.orgoup.com The specific conditions and reagents used can influence the regioselectivity of the halogenation. For instance, chlorination of substituted anthracenes with copper(II) chloride has been studied, and the reactivity is influenced by the substitution pattern. oup.com The synthesis of halogenated anthracene derivatives is a key step in the preparation of various functional materials. researchgate.netbeilstein-journals.org

A specific derivative, 2-chloro-6,9,10-trimethylanthracene, has been prepared, indicating that halogenation of the trimethylated anthracene core is achievable. acs.orgresearchgate.net

Impact of Methyl Substituents on Reaction Regioselectivity and Kinetics

The methyl substituents in this compound have a profound impact on its reactivity, influencing both the rate (kinetics) and the position of attack (regioselectivity) in various transformations.

Electronic Effects: Methyl groups are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the anthracene ring system, making it more susceptible to electrophilic attack. numberanalytics.com This enhanced reactivity generally leads to faster reaction rates compared to unsubstituted anthracene.

Steric Effects: The methyl group at the 9-position introduces significant steric hindrance. This can block or slow down reactions at this position and the adjacent 10-position. nih.gov In Diels-Alder reactions, for example, bulky substituents at the 9-position can force the cycloaddition to occur at one of the terminal rings, altering the typical regioselectivity. nih.govnih.gov

Regioselectivity: The interplay of electronic and steric effects directs incoming reagents to specific positions. While the 9- and 10-positions are electronically the most activated in anthracene, the steric bulk of the 9-methyl group in this compound may direct electrophiles and dienophiles to the 10-position or to the terminal rings, which are activated by the 2- and 6-methyl groups. Studies on other methylated anthracenes have shown that the position of the methyl group significantly affects the stability and reactivity of the molecule. researchgate.net For instance, in the oxidation of methylated benz[a]anthracene dihydrodiols, the position of the methyl group was found to greatly enhance the rate of oxidation. nih.gov

The deprotonation of the 9-methyl group under specific conditions can also lead to a change in reactivity, creating a nucleophilic center at the methylene (B1212753) carbon, which can then react with various electrophiles. rsc.org This provides a synthetic route to derivatives that are otherwise difficult to access.

Emerging Applications and Materials Science Contributions of 2,6,9 Trimethylanthracene

Future Research Trajectories and Interdisciplinary Perspectives for 2,6,9 Trimethylanthracene

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The exploration of 2,6,9-trimethylanthracene's properties and applications is currently hampered by a lack of dedicated, high-yield synthetic routes. Future research should prioritize the development of novel synthetic methodologies that are both efficient and scalable. While general methods for synthesizing substituted anthracenes exist, such as Friedel-Crafts reactions and various cyclization strategies, these often result in isomeric mixtures that are challenging to separate. chemrxiv.orggoogle.com

A key focus will be the design of regioselective synthetic pathways that specifically target the 2,6,9-substitution pattern. This could involve the use of bespoke starting materials with pre-installed methyl groups or the development of novel catalytic systems that direct functionalization to the desired positions on the anthracene (B1667546) core. Exploring modern cross-coupling reactions, such as Suzuki and Negishi couplings, with appropriately substituted precursors could offer a more controlled and efficient approach. nih.gov The ultimate goal is to establish a robust and cost-effective synthesis that can provide the quantities of high-purity this compound necessary for comprehensive material and device studies.

Advanced Spectroscopic and Time-Resolved Techniques for Mechanistic Elucidation

A detailed understanding of the photophysical properties of this compound is fundamental to its potential applications in optoelectronics. Advanced spectroscopic techniques are crucial for elucidating the intricate details of its excited-state dynamics. While the general absorption and fluorescence properties of anthracene are well-documented, the specific influence of the 2,6,9-trimethyl substitution on these characteristics is unknown.

Future investigations should employ a suite of steady-state and time-resolved spectroscopic methods. wikipedia.org High-resolution absorption and fluorescence spectroscopy will provide insights into the vibrational structure of the electronic states. acs.org Time-resolved fluorescence spectroscopy, including time-correlated single-photon counting (TCSPC), will be essential for determining fluorescence lifetimes and quantum yields, offering a window into the competition between radiative and non-radiative decay pathways. wikipedia.org

Furthermore, transient absorption spectroscopy on femtosecond and picosecond timescales can unravel the dynamics of intersystem crossing to triplet states and other non-radiative processes. rsc.org These experimental studies will provide crucial data on how the specific methylation pattern of this compound governs its excited-state behavior, which is critical for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Integration of Computational Chemistry for Predictive Materials Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful predictive tool for understanding the structure-property relationships of this compound before engaging in extensive experimental work. researchgate.netsemanticscholar.org Theoretical calculations can provide valuable insights into its molecular geometry, electronic structure, and spectroscopic properties. arcjournals.orgnih.gov

Future computational studies should focus on several key areas. Firstly, DFT calculations can be used to predict the optimized ground-state geometry and frontier molecular orbital (HOMO and LUMO) energy levels. researchgate.net This information is vital for estimating its ionization potential and electron affinity, which are key parameters for its potential use in organic electronic devices. nih.gov Secondly, TD-DFT calculations can simulate the absorption and emission spectra, allowing for a direct comparison with experimental data and aiding in the interpretation of spectroscopic features. acs.org

Moreover, computational models can be extended to investigate the properties of this compound aggregates and thin films. nih.gov Understanding the intermolecular interactions and packing motifs in the solid state is crucial for predicting charge transport properties. researchgate.net By integrating computational chemistry, researchers can pre-screen and design new materials based on the this compound scaffold with tailored electronic and optical properties for specific applications.

Table 1: Potential Computational Chemistry Approaches for this compound Research

| Computational Method | Target Property | Significance |

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies | Predicts molecular structure and electronic properties. researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Simulates spectroscopic behavior for comparison with experiments. acs.org |

| Molecular Dynamics (MD) | Solid-state packing and morphology | Elucidates intermolecular interactions and their effect on material properties. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties in complex environments | Models behavior in solution or within a polymer matrix. |

Exploration of New Functional Materials and Device Architectures

The unique electronic and photophysical properties anticipated for this compound make it a compelling candidate for incorporation into a variety of functional materials and device architectures. Anthracene derivatives, in general, are known for their applications in organic electronics due to their high charge carrier mobility and efficient luminescence. chemrxiv.orgnih.govrsc.org

A primary area of exploration will be its use as an active material in organic thin-film transistors (OTFTs). nih.govresearchgate.net The methyl groups may influence the molecular packing in the solid state, which is a critical determinant of charge transport efficiency. researchgate.net By fabricating and characterizing OTFTs with this compound, its potential as a p-type, n-type, or ambipolar semiconductor can be assessed.

Furthermore, its luminescent properties could be harnessed in the development of OLEDs. The position of the methyl groups can tune the emission color and quantum efficiency. acs.org Future research should involve the design and fabrication of OLEDs where this compound is used as the emissive layer or as a host material for other fluorescent or phosphorescent dopants. The exploration of its utility in organic photovoltaics (OPVs) and as a fluorescent sensor for specific analytes also represents promising avenues for investigation.

Interdisciplinary Research with Nanoscience and Polymer Chemistry

The integration of this compound into the fields of nanoscience and polymer chemistry could lead to the development of advanced hybrid materials with novel functionalities.

In the realm of nanoscience, this compound could be incorporated into or onto the surface of various nanomaterials, such as quantum dots, carbon nanotubes, or metallic nanoparticles. This could lead to the development of novel hybrid materials with interesting photophysical properties, such as enhanced fluorescence or energy transfer phenomena, for applications in bioimaging, sensing, and light-harvesting.

In polymer chemistry, this compound can be utilized as a functional monomer or dopant in the synthesis of new polymers. mdpi.com For instance, it could be copolymerized with other monomers to create fluorescent polymers for use in plastic scintillators or as emissive layers in flexible OLEDs. researchgate.net The incorporation of the bulky and rigid anthracene core into a polymer backbone could also enhance the thermal stability and mechanical properties of the resulting material. mdpi.com The dimerization of pendant anthracene groups on a polymer chain via photochemical upconversion is a known method for forming single-chain nanoparticles, a strategy that could be explored with this compound. sigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.